Hept-6-en-3-amine hydrochloride
Description
Properties
IUPAC Name |
hept-6-en-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-5-6-7(8)4-2;/h3,7H,1,4-6,8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRVXDHBEHWTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis by Acid-Base Reaction
The most straightforward and commonly reported method for preparing Hept-6-en-3-amine hydrochloride involves the direct reaction of Hept-6-en-3-amine with hydrochloric acid. This process is typically conducted under mild conditions, often at room temperature, to yield the hydrochloride salt with high efficiency.
$$
\text{Hept-6-en-3-amine} + \text{HCl} \rightarrow \text{this compound}
$$
- Conditions: Mild, room temperature.
- Purification: To ensure high purity, recrystallization and chromatographic techniques are applied post-reaction.
- Yield: Generally high due to the simplicity of the acid-base neutralization.
This method is favored industrially for its simplicity, cost-effectiveness, and scalability. The mild reaction conditions minimize side reactions, preserving the integrity of the alkene and amine functionalities.
Industrial Production Techniques
Industrial scale production of this compound may incorporate advanced purification and synthesis techniques to optimize yield and purity:
- Purification: Recrystallization from suitable solvents and chromatographic separation are employed to remove impurities.
- Process Control: Parameters such as pH, temperature, and solvent choice are tightly controlled to maximize product quality.
- Scalability: The reaction is amenable to large-scale synthesis due to its straightforward acid-base chemistry.
These methods ensure that the compound meets the stringent requirements for research and pharmaceutical applications.
Related Synthetic Routes and Analogous Preparations
While direct information on alternative synthetic routes for this compound is limited, related compounds with amine hydrochloride functionalities provide insights into potential preparative strategies. For example, the preparation of 3-amino-2,6-piperidine dione hydrochloride involves:
- Protection of amino groups under alkaline conditions.
- Cyclization reactions catalyzed by 4-dimethylaminopyridine in anhydrous solvents.
- Acid-mediated deprotection and salt formation with hydrochloric acid.
This three-step approach, starting from L-Glutamine, highlights the utility of protection-deprotection strategies and controlled cyclization for obtaining amine hydrochloride salts with high purity and stability. Although this method is specific to a different compound, the principles may be adapted or considered for complex syntheses involving Hept-6-en-3-amine derivatives.
Data Table: Summary of Preparation Methods
| Preparation Method | Reaction Conditions | Purification Techniques | Yield & Purity | Industrial Applicability |
|---|---|---|---|---|
| Direct acid-base reaction with HCl | Room temperature, mild | Recrystallization, chromatography | High yield, high purity | Widely used, cost-effective |
| Protection-cyclization-deprotection (analogous method) | Alkaline medium, anhydrous solvents, acid deprotection | Extraction, drying, concentration | High purity, stable product | Suitable for complex syntheses |
Research Findings and Notes
- The direct reaction of Hept-6-en-3-amine with hydrochloric acid is efficient and straightforward, making it the preferred method for most applications.
- Industrial processes emphasize purity and yield through controlled reaction conditions and purification steps.
- Protection and deprotection strategies, although more complex, offer routes to highly pure amine hydrochloride salts, especially when sensitive functional groups are present.
- The amine hydrochloride salt formation enhances compound stability and facilitates handling in subsequent synthetic or biological applications.
Chemical Reactions Analysis
Types of Reactions: Hept-6-en-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The alkene group can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated amines.
Scientific Research Applications
Hept-6-en-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hept-6-en-3-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alkene group can participate in addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences among Hept-6-en-3-amine hydrochloride and related compounds:
Functional and Reactivity Insights
The triple bond in the yne derivative may confer higher thermal instability compared to the ene analog.
Positional Effects of Amine Group :
- Hept-6-en-3-amine’s mid-chain amine (C3) contrasts with Hept-6-yn-1-amine’s terminal amine (C1), affecting solubility and intermolecular interactions. Terminal amines are more nucleophilic, favoring salt formation and hydrogen bonding .
Heterocyclic Influence :
- The oxadiazole-containing compound () demonstrates how heterocycles like 1,2,4-oxadiazole can enhance binding to biological targets (e.g., enzymes or receptors) due to aromaticity and hydrogen-bonding capacity . Such features are absent in aliphatic analogs like Hept-6-en-3-amine.
Substituent Effects :
- Methoxyamine hydrochloride () lacks a carbon chain but includes a methoxy group, increasing polarity and altering acid-base properties. Its smaller size may limit applications in polymer chemistry compared to longer-chain amines .
Physicochemical Property Trends (Inferred)
While experimental data (e.g., solubility, pKa) are unavailable in the evidence, structural comparisons suggest:
- Solubility : this compound’s alkenyl group reduces hydrophobicity compared to purely aliphatic amines. However, the oxadiazole derivative () may exhibit lower aqueous solubility due to its aromatic ring .
- Stability : Alkynes (e.g., Hept-6-yn-1-amine) are prone to polymerization under acidic conditions, whereas alkenes (e.g., Hept-6-en-3-amine) are more stable .
Notes and Limitations
Comparisons rely on structural analogies and inferred properties.
Diverse Applications : Compounds like the oxadiazole derivative () highlight the importance of heterocycles in drug design, whereas aliphatic amines may serve as intermediates in organic synthesis .
Synthetic Relevance : The preparation of amine hydrochlorides from free bases () underscores the utility of salt forms in improving crystallinity and handling .
Biological Activity
Hept-6-en-3-amine hydrochloride, a compound characterized by its unique structure featuring both an alkene and an amine group, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant research findings and data tables.
Overview of this compound
This compound is synthesized through the reaction of hept-6-en-3-amine with hydrochloric acid. The reaction can be represented as follows:
This compound serves as a versatile building block in organic synthesis and has been investigated for its role in biological systems and potential therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amine group facilitates hydrogen bonding and ionic interactions with biological molecules, while the alkene group can participate in addition reactions. These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, structural analogs have shown promising anti-proliferative activities against various cancer cell lines. In a study evaluating similar compounds, the following IC50 values were reported:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6b | C6 | 2.45 |
| 6c | HeLa | 26.20 |
| 5-FU | C6 | 14.82 |
| 5-FU | HeLa | 29.30 |
These results indicate that certain derivatives exhibit stronger inhibitory effects compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .
Mechanistic Studies
Molecular docking studies have provided insights into the binding interactions between this compound derivatives and target proteins involved in cancer progression. For example, one study demonstrated that specific analogs could effectively inhibit human OAT (hOAT), a metabolic regulator implicated in hepatocellular carcinoma (HCC) progression, showcasing their potential as therapeutic agents against resistant tumors .
Case Studies
- Hepatocellular Carcinoma (HCC) : Research indicated that inhibition of hOAT by specific derivatives of this compound resulted in significant anti-tumor activity in HCC mouse models, reducing levels of α-fetoprotein (AFP), a biomarker for HCC .
- Non-Small Cell Lung Cancer (NSCLC) : The knockdown of hOAT using these compounds suppressed cell proliferation and tumor growth in NSCLC models, further validating their therapeutic potential .
Q & A
Q. What are the optimal synthesis routes for Hept-6-en-3-amine hydrochloride, and what purification methods ensure high yield and purity?
Methodological Answer: The synthesis typically involves two stages: (1) preparation of the free amine (e.g., via reductive amination or nucleophilic substitution) and (2) conversion to the hydrochloride salt using hydrochloric acid under controlled conditions. For purification, recrystallization in polar solvents like ethanol or methanol is recommended. Chromatographic techniques (e.g., flash chromatography with silica gel) can resolve impurities. Industrial-scale synthesis may employ continuous flow reactors to optimize temperature and pressure, ensuring reproducibility .
Q. How does the solubility of this compound vary across solvents, and what thermodynamic models predict this behavior?
Methodological Answer: Solubility can be experimentally determined using a synthetic method across temperatures (e.g., 298.15–343.55 K). Polar aprotic solvents (e.g., DMF) generally exhibit higher solubility due to strong ion-dipole interactions. The modified Apelblat equation and λh equation correlate experimental data, with root-mean-square deviations <5%. For example, analogous compounds like 6-chloropyridazin-3-amine show solubility increasing with temperature in methanol and acetone .
Q. What analytical techniques are essential for characterizing this compound, and how are impurities quantified?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C) for structural confirmation.
- HPLC-MS for purity assessment and impurity profiling (detection limits ~0.1%).
- X-ray crystallography for solid-state structure elucidation.
Impurities (e.g., unreacted amine or byproducts) require certified reference standards for accurate quantification, as per ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer: Contradictions often arise from variations in experimental conditions (e.g., solvent purity, temperature calibration). To address this:
Q. What strategies optimize reaction conditions for scaling up this compound synthesis while minimizing side products?
Methodological Answer:
- Use Design of Experiments (DoE) to identify critical parameters (e.g., pH, stoichiometry).
- Implement Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line FTIR to track intermediate formation).
- Optimize HCl addition rates to prevent local over-acidification, which can degrade the amine .
Q. How do structural modifications of this compound impact its reactivity in downstream applications (e.g., drug discovery)?
Methodological Answer:
- Computational modeling (DFT or MD simulations) predicts electronic effects of substituents on amine basicity or steric hindrance.
- Structure-activity relationship (SAR) studies can correlate modifications with biological activity. For example, cyclopropyl groups (as in 3-cyclopropylpropan-1-amine hydrochloride) enhance metabolic stability by reducing CYP450 interactions .
Q. What advanced techniques validate the stability of this compound under extreme conditions (e.g., high humidity or oxidative stress)?
Methodological Answer:
- TGA/DSC identifies decomposition temperatures and phase transitions.
- Forced degradation studies (e.g., exposure to H₂O₂ for oxidation) coupled with LC-HRMS identify degradation products.
- Dynamic vapor sorption (DVS) quantifies hygroscopicity, critical for formulation in humid environments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
Methodological Answer:
- Replicate experiments using identical reagents and equipment (e.g., anhydrous HCl vs. aqueous HCl).
- Statistically compare yields via ANOVA to identify outliers.
- Publish detailed protocols, including solvent drying methods and reaction vessel geometry, to enhance reproducibility .
Methodological Tables
| Parameter | Recommendation | Reference |
|---|---|---|
| Optimal HCl Concentration | 1.5–2.0 equivalents to avoid excess acid | |
| Recrystallization Solvent | Ethanol:Water (3:1 v/v) | |
| Stability Storage | Desiccated at -20°C, argon atmosphere |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
